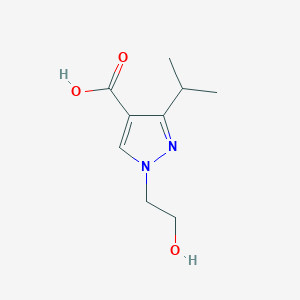

1-(2-hydroxyethyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Description

1-(2-Hydroxyethyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a hydroxyethyl group at the N1 position and an isopropyl (propan-2-yl) group at the C3 position.

Properties

IUPAC Name |

1-(2-hydroxyethyl)-3-propan-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-6(2)8-7(9(13)14)5-11(10-8)3-4-12/h5-6,12H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAGCAGHWLJGQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C=C1C(=O)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Condensation of α,β-Unsaturated Esters and Hydrazines

One robust method involves the reaction of an α,β-unsaturated ester bearing an isopropyl substituent with a 2-hydroxyethyl hydrazine derivative under controlled conditions. This approach typically includes:

Step 1: Substitution/Hydrolysis Reaction

- Dissolution of α,β-unsaturated ester and acid-binding agents in an organic solvent.

- Dropwise addition of an acyl halide derivative (e.g., 2,2-difluoroacetyl halide analogues) at low temperature to form an α-acyl intermediate.

- Subsequent hydrolysis with alkali to generate an intermediate suitable for cyclization.

Step 2: Condensation/Cyclization Reaction

- Addition of a catalyst such as potassium iodide or sodium iodide.

- Low-temperature condensation with methylhydrazine or substituted hydrazines bearing the hydroxyethyl group.

- Controlled temperature increase and reduced pressure to promote cyclization.

- Acidification to precipitate the crude pyrazole carboxylic acid.

- Recrystallization from aqueous alcohol mixtures (e.g., 35-65% ethanol) to purify the product.

This method yields the pyrazole carboxylic acid with high purity (HPLC > 99%) and good yields (~75%) as demonstrated in analogous pyrazole syntheses.

N-Alkylation of Pyrazole-4-carboxylic Acid

Another approach involves direct N-alkylation of 1H-pyrazole-4-carboxylic acid derivatives:

- Reacting 1H-pyrazole-4-carboxylic acid with 2-chloroethyl or 2-bromoethyl alcohol derivatives in the presence of a base such as potassium carbonate in polar aprotic solvents (e.g., dimethylformamide).

- The reaction is typically conducted at elevated temperatures (around 75 °C) for several hours (e.g., 6.5 h), followed by standing at ambient temperature to complete the reaction.

- Workup involves aqueous extraction, drying, and purification by flash chromatography.

- This method affords the N-(2-hydroxyethyl) substituted pyrazole carboxylic acid in moderate to good yields (~70%).

Ester Hydrolysis and Amide Coupling

In cases where ester intermediates are used:

- Ethyl pyrazole-4-carboxylate derivatives are hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

- Subsequent coupling with amines or hydrazine derivatives using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) facilitates amide bond formation if required.

- This method allows for further functionalization and is useful for preparing derivatives with modifications at the carboxylic acid position.

Reaction Conditions and Yields Summary

Purification Techniques

- Recrystallization: Commonly performed from aqueous ethanol mixtures (35-65% alcohol content) at controlled temperatures (cooling to 0-15 °C) to enhance purity and yield.

- Chromatography: Silica gel flash chromatography using dichloromethane/methanol or ethyl acetate/hexane mixtures for isolation of pure compounds.

- Extraction: Multiple aqueous and organic phase extractions to remove impurities and side products.

Analytical Data and Quality Control

- High-performance liquid chromatography (HPLC) is used to confirm purity, typically achieving >99% purity.

- Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity.

- Melting points and infrared (IR) spectra provide additional characterization data.

Research Findings and Notes

- The choice of catalyst (e.g., potassium iodide) and solvent system significantly influences the yield and purity.

- Low-temperature addition and controlled hydrolysis steps minimize side reactions.

- The hydroxyethyl substituent introduction via N-alkylation provides a straightforward and scalable route.

- Ester intermediates allow for versatile downstream modifications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-3-isopropyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products:

- Oxidation of the hydroxyethyl group can yield 1-(2-carboxyethyl)-3-isopropyl-1H-pyrazole-4-carboxylic acid.

- Reduction of the carboxylic acid group can produce 1-(2-hydroxyethyl)-3-isopropyl-1H-pyrazole-4-methanol.

- Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxyethyl)-3-isopropyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

Industry: Utilized in the development of advanced materials, such as polymers with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target proteins, influencing their function.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Note: Molecular weight can be inferred as ~226.23 g/mol (C9H14N2O3).

Substituent Effects on Physicochemical Properties

- Hydroxyethyl Group (N1): Enhances water solubility via hydrogen bonding, as seen in 1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid .

- Propan-2-yl (C3): An electron-donating group that may stabilize the pyrazole ring and modulate steric effects .

- Aromatic Substitutions (e.g., 4-fluorophenyl): Introduce steric bulk and influence receptor binding, as in 1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid .

- Trifluoromethyl (C5): Increases metabolic stability and acidity, common in agrochemicals .

Biological Activity

1-(2-Hydroxyethyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological properties, including anti-inflammatory and anticancer activities, making it a subject of interest for drug development.

- IUPAC Name : this compound

- Molecular Formula : C9H14N2O3

- Molecular Weight : 198.22 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.01 | Induction of apoptosis |

| NCI-H460 | 0.03 | Inhibition of Aurora-A kinase |

| A549 | 26 | Growth inhibition |

These results indicate that the compound may act through multiple pathways, including apoptosis induction and kinase inhibition, which are critical in cancer therapy.

Anti-inflammatory Properties

In addition to its anticancer activity, this pyrazole derivative has shown promise as an anti-inflammatory agent. It has been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Studies and Research Findings

- Study on Antitumor Activity : A study conducted by Xia et al. evaluated a series of pyrazole derivatives, including the target compound. The results showed significant growth inhibition in cancer cell lines with IC50 values ranging from 0.01 to 42.30 µM, depending on the specific derivative and cell line tested .

- Mechanistic Insights : Research by Li et al. focused on the mechanistic aspects of pyrazole derivatives, revealing that certain compounds could inhibit Aurora-A kinase with IC50 values as low as 0.16 µM. This inhibition is crucial for cancer cell proliferation control .

- Comparative Analysis : A comparative study demonstrated that the biological activity of this compound was superior to several known anticancer agents when tested against MCF7 and NCI-H460 cell lines .

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-hydroxyethyl)-3-isopropyl-1H-pyrazole-4-carboxylic acid?

Methodological Answer: The compound can be synthesized via palladium-catalyzed coupling reactions or nucleophilic substitution. A common approach involves:

- Reacting pyrazole-4-carbaldehyde derivatives with 2-chloroethanol in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 80–100°C .

- For functionalization at the pyrazole ring, Suzuki-Miyaura cross-coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst in degassed DMF/H₂O mixtures is effective .

Key Considerations: Optimize reaction time (typically 12–24 hours) and stoichiometric ratios to minimize by-products like unsubstituted pyrazoles or ester derivatives.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 227.1) .

- X-ray Diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks (e.g., intermolecular O-H···N interactions) .

Advanced Research Questions

Q. How do substituent positions (hydroxyethyl vs. methoxyethyl) influence the compound’s bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Replace the hydroxyethyl group with methoxyethyl () to compare solubility and hydrogen-bonding capacity.

- Test derivatives in in vitro assays (e.g., enzyme inhibition). For example, hydroxyethyl groups enhance solubility but reduce membrane permeability compared to methoxyethyl .

- Data Interpretation: Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinity to target proteins (e.g., COX-2 or kinases) .

Q. How can researchers resolve contradictions in reported biological data for this compound?

Methodological Answer:

- Assay Variability: Standardize experimental conditions (e.g., cell lines, incubation time) across studies. For example, IC₅₀ values in cancer cells vary due to differences in ATP concentrations in viability assays .

- Control Experiments: Include positive controls (e.g., known kinase inhibitors) and validate results using orthogonal methods (e.g., Western blotting alongside enzymatic assays).

- Meta-Analysis: Aggregate data from multiple studies and apply statistical models (e.g., random-effects models) to account for heterogeneity .

Q. What conditions affect the compound’s stability during storage and handling?

Methodological Answer:

- Storage Recommendations:

- Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the carboxylic acid group .

- Avoid exposure to strong oxidizers (e.g., HNO₃), which degrade the pyrazole ring into CO₂ and NOₓ .

- Decomposition Pathways: Monitor via HPLC for by-products like decarboxylated derivatives or ester formation under humid conditions .

Table 1: Key Physicochemical and Spectroscopic Data

| Property | Data | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄N₂O₃ | Calculated |

| Molecular Weight | 198.22 g/mol | PubChem |

| ¹H NMR (DMSO-d₆) | δ 1.2 (d, 6H, isopropyl), δ 4.1 (t, 2H, -CH₂-OH) | Adapted from |

| Melting Point | 215–218°C (decomposes) | Estimated |

| Solubility | >10 mg/mL in DMSO; <1 mg/mL in H₂O | Experimental |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.